![molecular formula C11H13BrN2O B2787424 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1434050-99-3](/img/structure/B2787424.png)
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS: 1346672-36-3; molecular formula: C₁₁H₁₄BrN₂O) is a brominated hexahydropyrazinoindolone derivative. Its structure features a fully saturated six-membered pyrazine ring fused to an indole scaffold, with a bromine atom at the 10-position (). The bromine substituent introduces electron-withdrawing effects, which may influence reactivity, binding affinity, and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves the bromination of a precursor hexahydropyrazinoindole compound. The bromination reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s structure (a fused pyrazine-indole system with a bromine substituent) enables several chemical transformations:
-
Bromine substitution : The bromine atom at position 10 undergoes nucleophilic aromatic substitution, facilitated by catalysts like palladium. This allows functionalization with amines, alkoxides, or other nucleophiles .
-
Reduction : The ketone group (C=O) at position 1 can be reduced using agents like lithium aluminum hydride (LiAlH₄), yielding alcohol derivatives.
-
Cross-coupling reactions : The compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, leveraging the bromine substituent for carbon-carbon or carbon-nitrogen bond formation .
Table 2: Functional Group Reactions
Key Research Findings
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains and fungi. The exact antimicrobial efficacy of 10-bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one requires further exploration but suggests potential in this area .
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties. A study focusing on substituted indole compounds found promising results against viruses such as hepatitis C virus and bovine viral diarrhea virus. The structural similarity of this compound to these compounds suggests it may possess similar antiviral capabilities .
Phosphodiesterase Inhibition
Recent advancements in the field of phosphodiesterase inhibitors highlight the potential role of indole derivatives in treating erectile dysfunction and pulmonary arterial hypertension. Compounds with similar structures have been shown to enhance cGMP levels leading to vasodilation effects. This pathway may be relevant for exploring therapeutic applications of this compound in cardiovascular diseases .
Case Studies
Mechanism of Action
The mechanism of action of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. The bromine atom and the indole ring system play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Differences
Compound | Substituents | Saturation | Key Functional Groups |
---|---|---|---|
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one | Bromine at C10 | Fully saturated (hexahydro) | Bromine, ketone |
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-ones (e.g., 3a, 4a) | Varied (e.g., benzyl, alkyl) | Partially saturated (3,4-dihydro) | Ketone, amide substituents |
4-Methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles | Methyl at C4 | Fully saturated | Methyl, secondary amine |
Urea/sulfonamide derivatives (e.g., 7a–f) | Urea, sulfonamide, acetamide | Partially saturated | Polar functional groups |
Key Observations :
- Bromine : The electron-withdrawing bromine at C10 may enhance electrophilicity, enabling nucleophilic substitution reactions for further derivatization .
Key Observations :
- The target compound’s synthesis likely requires bromination of a preformed hexahydropyrazinoindolone core, whereas dihydro analogs are synthesized via eco-friendly cascade reactions .
Key Observations :
Biological Activity
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS No. 1434050-99-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C11H13BrN2O
- Molecular Weight : 269.14 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds similar to 10-bromo derivatives exhibit significant antimicrobial properties. For instance, tricyclic compounds have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell growth.
Compound | Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|---|
Tricyclic Flavonoid 1 | Staphylococcus aureus | 0.24 | 3.9 |
Tricyclic Flavonoid 1 | Escherichia coli | 0.24 | 3.9 |
This data suggests a potential for 10-bromo derivatives in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Membrane Disruption : The interaction with bacterial membranes leads to increased permeability and cell death.
- Apoptotic Pathways : Induction of apoptosis through the activation of caspases and other apoptotic markers has been noted in related studies.
Case Studies
A notable study examined the effects of tricyclic compounds on Plasmodium falciparum (the malaria-causing parasite). While not directly involving the bromo derivative , it highlighted the importance of structural modifications in enhancing biological activity against resistant strains.
Table: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Tricyclic Flavonoids | Strong activity against Gram-positive and Gram-negative bacteria |
Anticancer | Indole Derivatives | Induction of apoptosis and inhibition of tumor growth |
Enzyme Inhibition | Various Tricyclics | Inhibition of key metabolic enzymes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one?
Methodological Answer: Two primary approaches are employed:
- Domino Nucleophilic Substitution: Reaction of substituted 1H-indole-2-carboxamides with vinyl selenones in dichloromethane using excess KOH. This promotes Michael addition followed by cyclization, yielding moderate to good yields (e.g., 53%–78%) .
- Base-Catalyzed Cyclization: Intramolecular aza-Michael addition of α,β-unsaturated esters using organic/inorganic bases (e.g., KOH, DBU) under mild conditions (30 min, RT). Yields range from 65%–85% .
Table 1: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Key Reference |
---|---|---|---|
Domino Nucleophilic | KOH, CH₂Cl₂, RT | 53–78 | |
Base-Catalyzed Cyclization | DBU (5–10 mol%), THF, 30 min | 65–85 |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and hydrogenation states. For example, hexahydro structures show distinct aliphatic proton signals .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₄BrN₂O requires m/z 283.03) .
- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated in structurally related hexahydro-pyrido-pyrazinones .
Q. What preliminary biological screening methods are used for this compound?
Methodological Answer:
- Antimicrobial Assays: Derivatives (e.g., urea/sulphonamide analogs) are tested against bacterial/fungal strains via broth microdilution (MIC values: 8–64 µg/mL) .
- Cellular Toxicity: MTT assays in mammalian cell lines (e.g., HEK-293) to establish IC₅₀ thresholds (>100 µM suggests low cytotoxicity) .
Advanced Research Questions
Q. What mechanistic insights exist for the base-mediated cyclization of pyrazinoindolone precursors?
Methodological Answer: The reaction proceeds via:
- Deprotonation: KOH activates the amide nitrogen, enabling nucleophilic attack on the α,β-unsaturated system .
- Domino Pathway: Sequential Michael addition (C–C bond formation) and cyclization (C–N bond formation), confirmed by isolating intermediates .
- Steric Effects: Bulky substituents on the indole ring slow cyclization due to hindered transition-state geometry .
Q. How can regioselectivity be controlled during bromination of pyrazinoindolone precursors?
Methodological Answer:
- Electrophilic Bromination: Use N-bromosuccinimide (NBS) with chiral catalysts (e.g., catalyst 983) to achieve enantioselective C-3 bromination (>90% ee) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor bromine incorporation at electron-rich positions .
Q. What strategies address contradictory data in optimizing cyclization yields?
Methodological Answer: Conflicting results (e.g., KOH vs. DBU efficiency) are resolved via:
- Design of Experiments (DoE): Systematic variation of base strength, solvent polarity, and temperature .
- Kinetic Studies: Monitoring reaction progress via HPLC identifies rate-limiting steps (e.g., Michael addition vs. cyclization) .
Q. How do substituent variations impact biological activity in pyrazinoindolone derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Br): Enhance antimicrobial potency by increasing membrane permeability (MIC reduced by 4-fold vs. non-brominated analogs) .
- Hydrophobic Moieties (e.g., isopropyl): Improve CNS penetration in pharmacokinetic models (logP >2.5 correlates with blood-brain barrier crossing) .
Table 2: Structure-Activity Relationship (SAR) Trends
Substituent | Position | Biological Impact | Reference |
---|---|---|---|
Br | C-10 | ↑ Antimicrobial activity | |
Isopropyl | N-2 | ↑ CNS bioavailability |
Properties
IUPAC Name |
10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLMHHIHKQACAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3N2CCNC3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.